2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
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Overview
Description
2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused with a pyridine ring, making it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of a pyrrole derivative, followed by its reaction with a pyridine derivative under cyclization conditions. Catalysts such as Cs2CO3 in DMSO can be used to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety. Techniques such as continuous flow synthesis could be explored to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to modulate biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one involves its interaction with specific molecular targets. For instance, it can act as an allosteric modulator of the M4 muscarinic acetylcholine receptor . This interaction can influence various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds share a similar pyrrolo structure and exhibit necroptosis inhibitory activity.
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused with another heterocycle and show diverse biological activities.
Uniqueness
2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is unique due to its specific structure, which allows it to interact with distinct molecular targets, such as the M4 muscarinic acetylcholine receptor. This specificity can lead to unique biological activities and potential therapeutic applications.
Properties
CAS No. |
2092551-40-9 |
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Molecular Formula |
C8H9N3O |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
2-amino-6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C8H9N3O/c1-11-4-6-5(8(11)12)2-3-7(9)10-6/h2-3H,4H2,1H3,(H2,9,10) |
InChI Key |
RTVZPGBNXAAWNB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C1=O)C=CC(=N2)N |
Origin of Product |
United States |
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